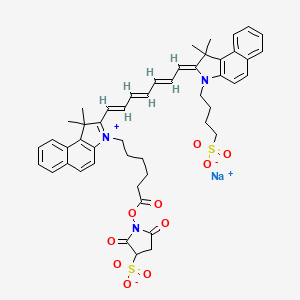

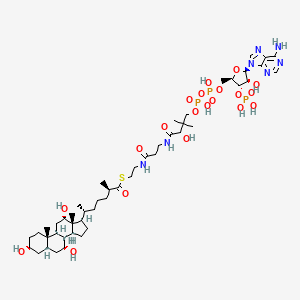

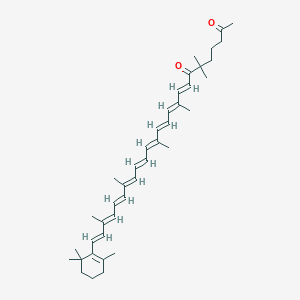

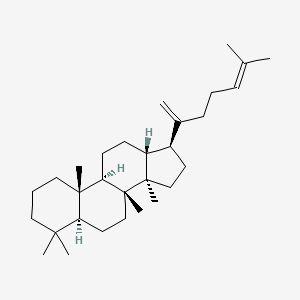

![molecular formula C43H52N2O11 B1255199 [(2S,3S,4S,6R)-4-(dimethylamino)-6-[8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate](/img/structure/B1255199.png)

[(2S,3S,4S,6R)-4-(dimethylamino)-6-[8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[(2S,3S,4S,6R)-4-(dimethylamino)-6-[8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate is a member of the pluramycin-class antibiotics, which are characterized by their unique structural feature of C-glycosylated anthrapyranone skeletons. These compounds were first discovered in 1956 by Umezawa and Kondo from the terrestrial bacterium Streptomyces pluricolorescens . This compound A, the first identified member, has since been followed by numerous congeners, each exhibiting significant bioactivities, particularly as antitumor antibiotics .

Preparation Methods

The synthesis of pluramycin involves several key steps, including the construction of the highly oxygenated tetracyclic core and the preparation of rare deoxyamino sugars . The synthetic routes can be broadly categorized into three types:

Construction of the A-ring: This involves five different approaches, each focusing on the selective formation of the A-ring.

Construction of the D-ring: This is subdivided into two approaches, focusing on the selective formation of the D-ring.

Construction of the B-ring: This involves a single approach to build the B-ring.

Industrial production of pluramycin typically involves fermentation processes using Streptomyces species, followed by extraction and purification of the compound .

Chemical Reactions Analysis

[(2S,3S,4S,6R)-4-(dimethylamino)-6-[8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the glycosidic bonds, often using reagents like sodium methoxide.

The major products formed from these reactions include various derivatives of the anthrapyranone core, each with distinct biological activities .

Scientific Research Applications

[(2S,3S,4S,6R)-4-(dimethylamino)-6-[8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate and its derivatives have been extensively studied for their applications in various fields:

Mechanism of Action

[(2S,3S,4S,6R)-4-(dimethylamino)-6-[8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate exerts its effects by binding to DNA and inhibiting RNA synthesis. This interaction is facilitated by the bis-C-glycosyl anthrapyranone core, which allows for sequence-selective binding to DNA strands . The compound’s molecular targets include various DNA sequences, leading to the inhibition of cellular replication and transcription .

Comparison with Similar Compounds

[(2S,3S,4S,6R)-4-(dimethylamino)-6-[8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate is unique among its class due to its specific structural features and bioactivities. Similar compounds include:

Kidamycin: Shares a similar anthrapyranone core but differs in its glycosidic attachments.

Hedamycin: Another member of the pluramycin family, known for its potent antitumor activity.

Saptomycins: These compounds lack the C8 sugar and have different glycosidic bonds compared to pluramycin.

Each of these compounds exhibits unique bioactivities and structural features, highlighting the diversity within the pluramycin family .

Properties

Molecular Formula |

C43H52N2O11 |

|---|---|

Molecular Weight |

772.9 g/mol |

IUPAC Name |

[(2S,3S,4S,6R)-4-(dimethylamino)-6-[8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate |

InChI |

InChI=1S/C43H52N2O11/c1-12-13-30-43(7,56-30)31-17-27(47)32-19(2)14-25-34(40(32)55-31)39(51)35-33(38(25)50)23(28-16-26(44(8)9)36(48)20(3)52-28)15-24(37(35)49)29-18-42(6,45(10)11)41(21(4)53-29)54-22(5)46/h12-15,17,20-21,26,28-30,36,41,48-49H,16,18H2,1-11H3/b13-12+/t20-,21+,26-,28-,29-,30?,36-,41-,42+,43?/m1/s1 |

InChI Key |

BQCHGWYGWQEMTJ-HXYNYHLTSA-N |

Isomeric SMILES |

C/C=C/C1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3C)C(=O)C5=C(C4=O)C(=C(C=C5[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)N(C)C)[C@H]7C[C@]([C@@H]([C@@H](O7)C)OC(=O)C)(C)N(C)C)O |

Canonical SMILES |

CC=CC1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3C)C(=O)C5=C(C4=O)C(=C(C=C5C6CC(C(C(O6)C)O)N(C)C)C7CC(C(C(O7)C)OC(=O)C)(C)N(C)C)O |

Synonyms |

pluramycin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.